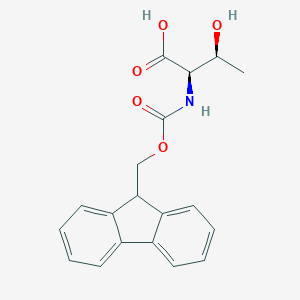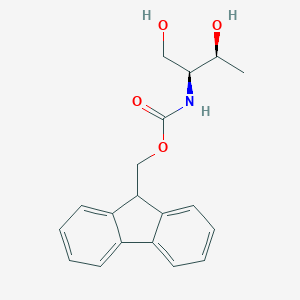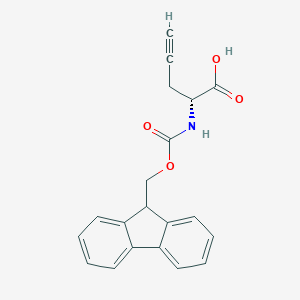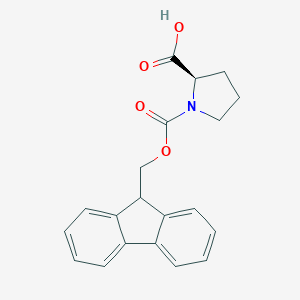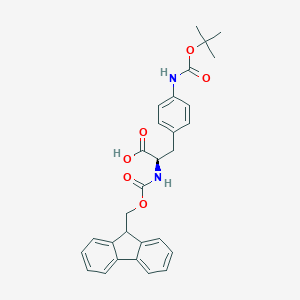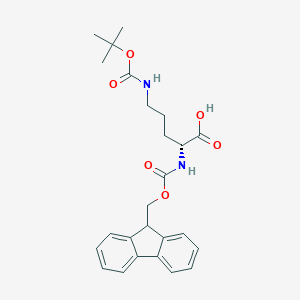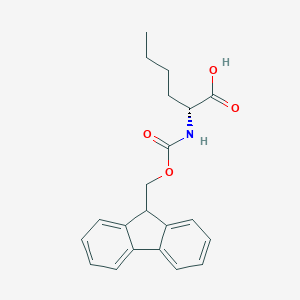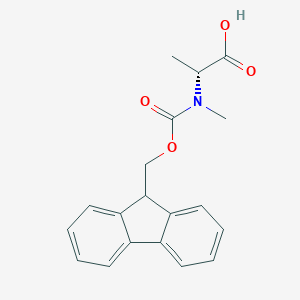
(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a derivative of propanoic acid . It has a molecular weight of 353.42 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 353.42 . It is stored at 2-8°C in a sealed, dry environment .Aplicaciones Científicas De Investigación
Application 1: Hydrogel Formation
- Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels .
- Results or Outcomes: The hydrogels formed have high thermal stability (around 100 °C) even at low minimum hydrogelation concentration (0.1 wt%). They also exhibit properties like pH stimulus response, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and can act as a drug carrier .
Application 2: Antimicrobial and Antifungal Activities
- Summary of the Application: The compound exhibits intriguing biological properties, such as antimicrobial and antifungal activities .
- Methods of Application: The compound is produced by certain strains of Streptomyces spp. and is secreted into its culture broth along with ε-PL .
- Results or Outcomes: The compound exhibits strong inhibitory activities against several yeasts and weaker activities against bacteria than ε-PL .
Application 3: Peptide Synthesis
- Methods of Application: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amino acid during the synthesis process .
- Results or Outcomes: The use of this compound in peptide synthesis allows for the creation of peptides with specific sequences and structures, which can be used in various biological studies .
Application 4: Research Use
- Summary of the Application: The compound is used in various research applications due to its unique properties .
- Methods of Application: The specific methods of application can vary widely depending on the research context. In general, the compound can be used in experiments involving chemical reactions, biological assays, and other laboratory procedures .
- Results or Outcomes: The outcomes of these research applications can vary widely, but the use of this compound can contribute to advancements in various scientific fields .
Application 5: Synthesis of Unnatural Amino Acids
- Summary of the Application: The compound is used in the synthesis of unnatural amino acids, which are analogs of natural amino acids like Alanine, Glycine, Valine, and Leucine .
- Methods of Application: The compound is used as a building block in the synthesis process. The Fmoc group serves as a protective group for the amino acid during the synthesis .
- Results or Outcomes: The use of this compound in the synthesis of unnatural amino acids allows for the creation of new molecules with potentially unique properties and functions .
Application 6: Research Use
- Summary of the Application: The compound is used in various research applications due to its unique properties .
- Methods of Application: The specific methods of application can vary widely depending on the research context. In general, the compound can be used in experiments involving chemical reactions, biological assays, and other laboratory procedures .
- Results or Outcomes: The outcomes of these research applications can vary widely, but the use of this compound can contribute to advancements in various scientific fields .
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGOSWFFHSPHM-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

